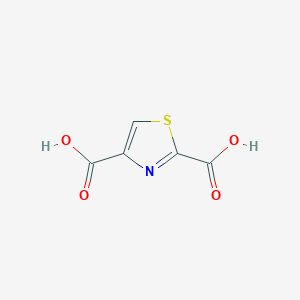![molecular formula C13H12ClN3O2 B13659466 Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the ethyl ester and chloro substituent in the molecule enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroimidazo[1,2-a]quinoxaline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted imidazoquinoxalines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Medicinal Chemistry: It exhibits cytotoxic activities against melanoma cell lines and has been investigated for its anticancer properties.
Biological Research: The compound is used as a tool to study the biological pathways and molecular targets involved in cancer cell proliferation and apoptosis.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other biologically active molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate involves its interaction with specific molecular targets in cells. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and function.
類似化合物との比較
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical reactivity.
Imidazo[1,2-a]pyridine Analogues: These compounds have a similar imidazo core but with a pyridine ring instead of a quinoxaline ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H12ClN3O2 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
ethyl 4-chloro-5H-imidazo[1,2-a]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-13(18)17-8-7-16-10-6-4-3-5-9(10)15-11(14)12(16)17/h3-8,15H,2H2,1H3 |
InChIキー |
QFRWNKNEARQRGM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CN2C1=C(NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/no-structure.png)




![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
